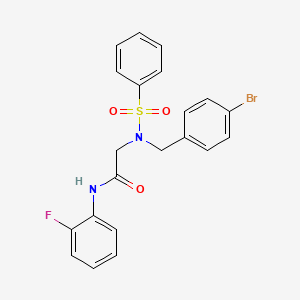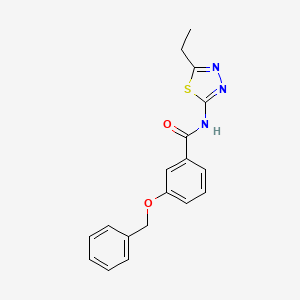
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a pyridinecarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用机制
The exact mechanism of action of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway, which are involved in regulating inflammation and gene expression.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including neuroprotection, analgesia, anti-inflammation, and gene regulation. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are two key mechanisms involved in the development of neurodegenerative diseases. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. In addition, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to regulate the expression of various genes, making it a useful tool for gene regulation studies.
实验室实验的优点和局限性
One advantage of using 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is that it exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. Another advantage is that 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One direction is to further investigate its neuroprotective effects and potential use as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a treatment for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its effects on various signaling pathways and gene expression. Finally, there is potential for the development of new derivatives of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide with improved efficacy and selectivity for specific biological targets.
合成方法
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by reaction with acetamide. Other methods include the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with oxalyl chloride, followed by reaction with acetamide, or the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with phosphorus pentachloride, followed by reaction with acetamide.
科学研究应用
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. In biochemistry, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its effects on the expression of various genes, making it a useful tool for gene regulation studies.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-4-2-7-13(16-10)17-14(18)9-19-12-6-3-5-11(15)8-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZRAEPNRBZHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)





![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)

![3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849258.png)

